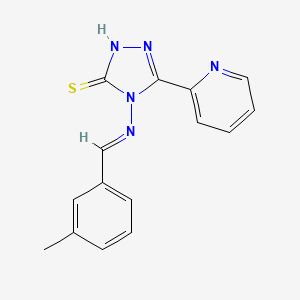![molecular formula C22H17BrN4OS B12014429 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12014429.png)
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL]sulfanil}-1-(4-metilfenil)etanona es un compuesto orgánico complejo que presenta una combinación única de anillos aromáticos, triazol y grupos sulfáñil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(4-Bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL]sulfanil}-1-(4-metilfenil)etanona normalmente implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del anillo triazol: Esto se puede lograr mediante una reacción de ciclación que involucra derivados de hidrazina y nitrilos apropiados en condiciones ácidas o básicas.
Introducción de los grupos bromofenil y piridinil: Estos grupos se pueden introducir a través de reacciones de sustitución nucleofílica, a menudo utilizando compuestos aromáticos bromados y derivados de piridina.
Formación del enlace sulfáñil: Este paso implica la reacción del intermedio triazol con compuestos que contienen tiol en condiciones suaves.
Acoplamiento final con etanona: El producto final se obtiene acoplando el intermedio con 4-metilfenil etanona en condiciones catalíticas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y plataformas de síntesis automatizadas para aumentar la producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-(4-Bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL]sulfanil}-1-(4-metilfenil)etanona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfáñil se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: El compuesto se puede reducir para eliminar el átomo de bromo o para modificar el anillo triazol utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El grupo bromofenil puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico y otros peróxidos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles y alcóxidos en condiciones básicas o ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de triazol reducidos y varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
2-{[4-(4-Bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL]sulfanil}-1-(4-metilfenil)etanona tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como farmacóforo en el diseño de fármacos, particularmente por sus propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como sonda en estudios mecanísticos de reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-Bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL]sulfanil}-1-(4-metilfenil)etanona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato y reduciendo la actividad enzimática. Las vías involucradas a menudo incluyen cascadas de transducción de señales que conducen al efecto biológico deseado, como la apoptosis en las células cancerosas o la inhibición del crecimiento microbiano.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-(4-Clorofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL]sulfanil}-1-(4-metilfenil)etanona
- 2-{[4-(4-Fluorofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL]sulfanil}-1-(4-metilfenil)etanona
- 2-{[4-(4-Metilfenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL]sulfanil}-1-(4-metilfenil)etanona
Unicidad
La singularidad de 2-{[4-(4-Bromofenil)-5-(3-piridinil)-4H-1,2,4-triazol-3-YL]sulfanil}-1-(4-metilfenil)etanona radica en su sustituyente bromo, que puede influir significativamente en su reactividad y actividad biológica. La presencia del átomo de bromo puede mejorar la capacidad del compuesto para participar en la unión halógena, lo que potencialmente aumenta su afinidad de unión a los objetivos biológicos. Además, la combinación de los grupos triazol y sulfáñil proporciona un andamiaje versátil para una mayor funcionalización y optimización en el diseño de fármacos y aplicaciones de ciencia de materiales.
Propiedades
Fórmula molecular |
C22H17BrN4OS |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C22H17BrN4OS/c1-15-4-6-16(7-5-15)20(28)14-29-22-26-25-21(17-3-2-12-24-13-17)27(22)19-10-8-18(23)9-11-19/h2-13H,14H2,1H3 |
Clave InChI |
MHBPBNIXHKPVHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12014368.png)
![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014376.png)


![N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014392.png)

![2-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12014406.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014407.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12014410.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014426.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014442.png)
